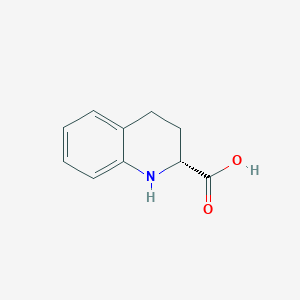

(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJVTYVKQNOXPP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446770 | |

| Record name | (2R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92977-00-9 | |

| Record name | (2R)-1,2,3,4-Tetrahydro-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92977-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid basic properties

An In-Depth Technical Guide to the Basic Properties of (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid

Abstract: This technical guide provides a comprehensive analysis of the fundamental basic properties of (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrahydroquinoline scaffold is a core structure in numerous pharmacologically active molecules.[1] The presence of both a secondary amine and a carboxylic acid group imparts amphoteric, zwitterionic characteristics to this molecule, which fundamentally governs its reactivity, solubility, and biological interactions. This document elucidates the structural and electronic factors influencing the basicity of the nitrogen center, outlines rigorous experimental protocols for its empirical determination, and provides context for its application in synthetic chemistry.

The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a vast range of biological activities, including antiarrhythmic, antiviral, antimalarial, and neuroprotective properties.[2] (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a valuable chiral building block that combines the key features of this scaffold with a carboxylic acid functionality, opening avenues for its incorporation into peptides, complex drug candidates, and asymmetric synthesis.[3] Understanding the basicity of its secondary amine is critical for predicting its behavior in physiological environments and for designing synthetic routes for its derivatization.

Core Physicochemical Properties

The fundamental properties of (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid are summarized below. These properties are essential for its handling, formulation, and application in research settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [4] |

| Molecular Weight | 177.20 g/mol | [4] |

| Appearance | Solid | [4] |

| Canonical SMILES | C1C(C(=O)O)NC2=CC=CC=C2C1 | [4] |

| Chirality | Chiral (R-enantiomer) | - |

| Solubility | Expected to be soluble in polar solvents; pH-dependent. | [5] |

A Deep Dive into Basicity: More Than a Simple Amine

The basicity of this molecule is centered on the lone pair of electrons on the nitrogen atom of the saturated heterocyclic ring.[6] However, the proximate carboxylic acid group introduces a layer of complexity, resulting in pH-dependent behavior and a significant modulation of the nitrogen's electron density.

The Zwitterionic Nature: An Internal Acid-Base Equilibrium

Due to the presence of both an acidic carboxylic acid group and a basic secondary amine group, the molecule predominantly exists as a zwitterion (a neutral molecule with both positive and negative charges) at physiological pH. The protonation state is dictated by the pH of the environment.[7]

-

At Low pH (e.g., pH < 2): Both the amine and the carboxylic acid are protonated, resulting in a net positive charge (cationic form).

-

At Mid-range pH (e.g., pH 4-6): The more acidic carboxylic acid group deprotonates (pKa ~2-4), while the amine remains protonated. This forms the zwitterion.

-

At High pH (e.g., pH > 8): The protonated amine (the ammonium ion) loses its proton, resulting in a net negative charge (anionic form).

This equilibrium is crucial for understanding the molecule's solubility, which is typically lowest at its isoelectric point and increases in strongly acidic or basic solutions.

Caption: pH-dependent equilibrium of the title compound.

**3.2 Key Factors Modulating Nitrogen Basicity

The intrinsic basicity of the secondary amine in (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is significantly weaker than that of simple cyclic amines like piperidine (pKa of conjugate acid ~11). This reduction is primarily due to the powerful inductive effect of the adjacent carboxylic acid group.

-

Inductive Effect: The carboxylic acid is a strong electron-withdrawing group.[8] It pulls electron density away from the nitrogen atom through the sigma bonds of the ring. This delocalization reduces the availability of the nitrogen's lone pair to accept a proton, thereby decreasing its basicity.[8][9]

-

Structural & Hybridization Effects: The nitrogen atom is sp³ hybridized within a six-membered ring, which is a structurally favorable conformation for a base compared to strained smaller rings.[10] However, this favorable structural factor is overshadowed by the electronic influence of the C2 substituent. The parent compound, 1,2,3,4-Tetrahydroquinoline, has a predicted pKa for its conjugate acid of around 5.09, already lower than typical aliphatic amines due to the influence of the fused aromatic ring.[11] The addition of the carboxylic acid group is expected to lower this value further.

pKa Estimation

Experimental Protocol for pKa Determination

To empirically validate the basicity and determine the precise pKa values, a potentiometric titration is the gold standard method. This protocol provides a self-validating system for characterizing the molecule's acid-base properties.

Methodology: Potentiometric Titration

Principle: This method involves monitoring the pH of a solution of the analyte as a standardized titrant (a strong base, like NaOH) is added incrementally. The resulting titration curve (pH vs. volume of titrant) will show inflection points corresponding to the equivalence points, and the pKa values can be determined from the half-equivalence points.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh approximately 20-50 mg of (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid.

-

Dissolve the sample in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A co-solvent like methanol may be used if solubility is low.

-

Prepare a standardized solution of 0.1 M NaOH, ensuring it is also CO₂-free.

-

-

Instrumentation:

-

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa values.

-

Place the dissolved sample in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Use a magnetic stirrer for continuous, gentle mixing.

-

-

Titration Procedure:

-

Immerse the calibrated pH electrode and the tip of a burette containing the standardized NaOH into the sample solution.

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the added volume and the corresponding pH.

-

Continue the titration well past the second equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the two equivalence points from the inflection points of the curve (often found using the maximum of the first derivative plot, ΔpH/ΔV).

-

The pKa₁ (for the carboxylic acid) is the pH at the volume of NaOH corresponding to the first half-equivalence point.

-

The pKa₂ (for the conjugate acid of the amine) is the pH at the volume of NaOH corresponding to the second half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Implications for Reactivity and Drug Development

The basicity of the nitrogen atom directly influences its nucleophilicity. In synthetic transformations such as N-alkylation or N-acylation, the reaction conditions must be carefully chosen. Under acidic conditions, the nitrogen will be protonated and non-nucleophilic. Reactions are therefore typically carried out under basic conditions to ensure the nitrogen's lone pair is available for reaction.[12] For drug development professionals, understanding the zwitterionic nature and pKa values is paramount for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as its charge state will affect its ability to cross biological membranes.

Conclusion

(R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is an amphoteric molecule whose properties are defined by an interplay between its secondary amine and carboxylic acid functionalities. Its basicity is significantly attenuated by the electron-withdrawing nature of the C2-carboxylic acid group, leading to an estimated pKa for the conjugate acid between 3.5 and 5.0. This guide provides the theoretical framework for understanding these properties and a robust experimental protocol for their precise determination, offering critical insights for researchers in organic synthesis and pharmaceutical development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95489, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

-

ChemBK. (2024). 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77028, 1,2,3,4-Tetrahydroquinoxaline. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Basicity of Amines. Retrieved from [Link]

-

Sridharan, V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10335-10376. Retrieved from [Link]

-

Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Retrieved from [Link]

-

Katritzky, A. R., et al. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(10), 6043-6133. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Relative basicity of cyclic amines. Retrieved from [Link]

-

MDPI. (2010). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Retrieved from [Link]

-

Frontiers in Chemistry. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Acidities of amines and carboxylic acids. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023). Basicity of Amines Explained with Examples [Video]. YouTube. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 103733-65-9: (R)-1,2,3,4-tetrahydroisoquinoline-3-carb… [cymitquimica.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]

- 12. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

Structure Elucidation of (R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic Acid: A Multi-Modal Analytical Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid (THQA) is a constrained amino acid analog that serves as a valuable chiral building block in medicinal chemistry. Its rigid bicyclic structure is sought after for introducing specific conformational constraints in peptide mimics and other pharmacologically active molecules. The precise and unambiguous determination of its chemical structure, including its absolute stereochemistry, is a non-negotiable prerequisite for its application in drug discovery and development. This guide presents a comprehensive, field-proven strategy for the complete structure elucidation of (R)-THQA, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiroptical techniques. We emphasize the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.

Introduction: The Strategic Importance of THQA

The tetrahydroquinoline scaffold is a privileged structure in drug design, appearing in numerous bioactive compounds. By incorporating a carboxylic acid at the C2 position and fixing the stereochemistry to '(R)', we create a chiral synthon that can be used to probe specific interactions with biological targets like enzymes and receptors. However, its synthesis can sometimes yield isomeric impurities or lead to racemization. Therefore, a robust analytical workflow is not merely a quality control measure but a foundational component of the research and development process. This guide provides that workflow.

The logical flow of our elucidation process is to first confirm the molecular formula and core atomic connectivity, and then to definitively establish the absolute configuration of the stereocenter.

Caption: Overall workflow for the structure elucidation of (R)-THQA.

Confirming the Molecular Constitution

The first phase of analysis is to confirm the molecular formula (C₁₀H₁₁NO₂) and the connectivity of the atoms, verifying the presence of the tetrahydroquinoline-2-carboxylic acid backbone.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: We begin with HRMS, specifically using a soft ionization technique like Electrospray Ionization (ESI), to minimize fragmentation and maximize the intensity of the molecular ion peak. This choice is deliberate; it provides the exact mass of the molecule with high precision, which is essential for calculating a unique and unambiguous molecular formula.

The expected exact mass for C₁₀H₁₁NO₂ is 177.07898 Da. The protonated molecule [M+H]⁺ would be observed at m/z 177.08626. Observation of this ion within a low ppm (parts-per-million) error margin provides strong evidence for the proposed molecular formula.

Table 1: Expected HRMS Data for C₁₀H₁₁NO₂

| Ion | Calculated Exact Mass (Da) |

|---|---|

| [M]⁺ | 177.07898 |

| [M+H]⁺ | 178.08626 |

| [M+Na]⁺ | 200.06819 |

| [M-H]⁻ | 176.07175 |

The fragmentation pattern in tandem MS (MS/MS) can further validate the structure. A characteristic loss of the carboxyl group (45 Da, as COOH) is anticipated, leading to a significant fragment at m/z 132.0913 for the [M-COOH]⁺ ion. This corresponds to the tetrahydroquinoline cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We utilize a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments. The choice of a deuterated solvent like DMSO-d₆ is often advantageous for carboxylic acids, as the acidic proton can be observed.

¹H NMR Analysis: The ¹H NMR spectrum is the most informative initial experiment. We expect distinct regions:

-

Aromatic Region (approx. 6.5-7.5 ppm): Four protons exhibiting splitting patterns consistent with a disubstituted benzene ring.

-

Aliphatic Region (approx. 1.9-4.0 ppm): Protons corresponding to the C2, C3, and C4 positions of the saturated ring. The proton at C2 (α to both the nitrogen and the carboxyl group) is expected to be a doublet of doublets at around 3.7-4.0 ppm.

-

NH Proton: A broad singlet, typically around 6.0 ppm, which can be confirmed by D₂O exchange.[1]

-

COOH Proton: A very broad singlet at high chemical shift (>10 ppm), which will also exchange with D₂O.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Key Correlations (COSY) |

|---|---|---|---|---|

| Aromatic (4H) | 6.5 - 7.5 | m | 4H | - |

| NH | ~6.0 | br s | 1H | - |

| H2 | ~3.8 | dd | 1H | H3a, H3b |

| H4a, H4b | ~2.8 | m | 2H | H3a, H3b |

| H3a, H3b | ~2.0 | m | 2H | H2, H4a, H4b |

| COOH | >10 | br s | 1H | - |

¹³C NMR Analysis: The ¹³C NMR spectrum confirms the carbon skeleton. We expect 10 distinct signals:

-

Carbonyl Carbon: Downfield signal > 170 ppm.

-

Aromatic Carbons: Six signals in the 115-150 ppm range.

-

Aliphatic Carbons: Three signals for C2, C3, and C4 in the 25-60 ppm range.

2D NMR for Connectivity Validation:

-

COSY (Correlation Spectroscopy): Confirms ¹H-¹H coupling networks. A key validation is observing the correlation from the C2 proton through the C3 protons to the C4 protons, confirming the integrity of the saturated ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum.

Caption: Logic flow for integrating multi-dimensional NMR data.

Determination of Absolute Stereochemistry

Confirming the '(R)' configuration is paramount. This requires techniques sensitive to chirality.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Chiral HPLC is the industry-standard method for determining enantiomeric excess (e.e.) and confirming the presence of the desired enantiomer. The choice of a chiral stationary phase (CSP) is the most critical parameter. For acidic compounds like THQA, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective. The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.

Protocol: Chiral HPLC for (R)-THQA

-

Column: Chiralpak AD-H or equivalent polysaccharide-based column.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA). The TFA is crucial as it protonates the carboxylic acid and secondary amine, ensuring sharp peak shapes and consistent interactions with the CSP.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: a. Prepare a standard of racemic THQA to determine the retention times of both the (R) and (S) enantiomers. b. Inject the sample of (R)-THQA. c. The resulting chromatogram should show a single major peak corresponding to the retention time of one of the enantiomers from the racemic standard. d. Enantiomeric excess is calculated as: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100. A value >99% is typically required for pharmaceutical applications.[2]

Circular Dichroism (CD) Spectroscopy

Expertise & Causality: While chiral HPLC confirms enantiomeric purity, CD spectroscopy provides evidence for the absolute configuration by measuring the differential absorption of left and right circularly polarized light.[3][4] Chiral molecules exhibit a characteristic CD spectrum (a "Cotton effect"), and enantiomers produce mirror-image spectra.[5]

The absolute configuration can be assigned by comparing the experimental CD spectrum to a spectrum predicted by quantum-chemical calculations (e.g., time-dependent density functional theory, TD-DFT) for the (R)-enantiomer. A match in the sign and shape of the Cotton effects provides strong, albeit non-definitive, evidence for the assigned stereochemistry. For quinoline derivatives, characteristic negative bands around 280 nm have been associated with specific configurations.[5]

Protocol: Circular Dichroism Analysis

-

Instrument: Calibrated CD Spectrometer.

-

Solvent: A UV-transparent solvent such as methanol or acetonitrile.

-

Concentration: Prepare a solution of known concentration (e.g., 0.1 mg/mL).

-

Parameters: a. Wavelength Range: 200-400 nm. b. Path Length: 1 cm quartz cuvette. c. Scan Speed: 100 nm/min. d. Accumulations: 3-5 scans to improve signal-to-noise ratio.

-

Analysis: a. Record the spectrum of the sample. b. Subtract the spectrum of the solvent blank. c. The resulting spectrum, typically plotted as molar ellipticity [θ] vs. wavelength, is the signature of the enantiomer.

Single-Crystal X-ray Crystallography (The Definitive Proof)

Expertise & Causality: When an unambiguous, definitive determination of absolute configuration is required, single-crystal X-ray crystallography is the gold standard. This technique maps the electron density of a crystalline sample, revealing the precise three-dimensional arrangement of every atom in the molecule.

The key is to grow a high-quality single crystal of the compound, which can sometimes be challenging. If the molecule itself does not crystallize well, forming a salt with a chiral co-former of known absolute configuration (e.g., (1S)-(+)-10-camphorsulfonic acid) can facilitate crystallization and provide an internal reference for the stereochemical assignment. The determination of the Flack parameter, which should refine to a value close to zero for the correct enantiomer, provides the final, irrefutable confirmation of the (R) configuration.[6]

Conclusion: A Self-Validating System

The structure elucidation of this compound is achieved through a multi-modal, self-validating analytical workflow. HRMS establishes the molecular formula. A comprehensive suite of NMR experiments confirms the atomic connectivity and molecular backbone. Finally, a combination of chiral HPLC and Circular Dichroism provides robust evidence for enantiomeric purity and absolute configuration, which can be definitively confirmed by X-ray crystallography. Each technique provides a piece of the puzzle, and their collective agreement provides the high degree of certainty required for advancing a candidate in the drug development pipeline.

References

-

Zhuravleva, E. B., et al. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 45(4), 609-613. Available at: [Link]

-

Bilenko, V. A., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]

-

Singh, A., et al. (2024). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

Ugi, I., et al. (2003). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Molecules. Available at: [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem Compound Summary for CID 95489. Available at: [Link]

-

Bláha, K., et al. (1998). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications. Available at: [Link]

-

Kálmán, F., et al. (2018). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Buděšínský, M., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications. Available at: [Link]

-

Kim, J., et al. (2021). Circular dichroism measurement of a single anisotropic chiral nanostructure using scanning circular dichroism microscopy. Nanoscale. Available at: [Link]

-

Jackson, B. E., & Grote, Z. (2017). Circular Dichroism of CdSe Nanocrystals Bound by Chiral Carboxylic Acids. Langmuir. Available at: [Link]

-

Jackson, G. E. (1972). Synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. Part 1. Absolute configurations of 1,2,3,4-tetrahydroquinoline-2-carboxylic acids and 2-substituted 1,2,3,4-tetrahydroquinolines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Buděšínský, M., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications, 72(4), 529-547. Available at: [Link]

-

NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Available at: [Link]

-

Bio-Resource. (2023, August 15). Principle and Applications of Circular Dichroism - Basics & Recent Advancements of CD [Video]. YouTube. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Circular dichroism measurement of a single anisotropic chiral nanostructure using scanning circular dichroism microscopy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid chemical formula

An In-Depth Technical Guide to (R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic Acid for Advanced Research and Drug Development

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and natural products.[1] Its rigid, bicyclic framework allows for the precise spatial orientation of functional groups, making it an ideal building block for designing potent and selective therapeutic agents. This guide focuses on a specific, chirally pure derivative: This compound .

As a constrained α-amino acid analog, this compound offers researchers and drug developers a unique tool to explore structure-activity relationships (SAR), enhance metabolic stability, and improve the pharmacokinetic profiles of lead compounds. Its applications are extensive, notably in the development of antagonists for the N-methyl-D-aspartate (NMDA) receptor, which is implicated in a variety of neurological disorders.[2][3]

This document serves as a comprehensive technical resource, providing in-depth information on the compound's properties, stereoselective synthesis, analytical characterization, and applications, grounded in established scientific principles and methodologies.

Physicochemical and Structural Properties

The fundamental characteristics of this compound define its behavior in chemical and biological systems. A clear understanding of these properties is essential for its effective application in research and development.

Chemical Structure

The molecule consists of a fused benzene and piperidine ring system, forming the tetrahydroquinoline core. The carboxylic acid group is located at the C2 position, which is a chiral center. This guide specifically addresses the (R)-enantiomer.

Caption: Chemical structure of this compound.

Key Properties

The following table summarizes essential data for the compound. These parameters are critical for experimental design, from dissolution and formulation to computational modeling and safety assessments.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₁NO₂ | [4] |

| Molecular Weight | 177.20 g/mol | [4] |

| CAS Number | 46185-24-4 (for racemate) | [4] |

| IUPAC Name | (2R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | - |

| SMILES | O=C(O)[C@H]1NC2=CC=CC=C2CC1 | - |

| InChI Key | OSJVTYVKQNOXPP-SFHVURJKSA-N | - |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | [4] |

| Computed LogP | 1.4979 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Appearance | Typically a white to off-white solid | - |

Synthesis and Stereochemical Control

The biological activity of chiral molecules is critically dependent on their stereochemistry. Therefore, achieving high enantiomeric purity is paramount. The synthesis of the (R)-enantiomer requires a robust asymmetric methodology.

Key Synthetic Strategy: Asymmetric [4+2] Annulation

A powerful and modern approach to synthesize the core structure with high enantioselectivity is through organocatalyzed asymmetric [4+2] annulation reactions.[5] This strategy avoids the use of expensive or toxic heavy metals and can be performed under mild conditions.

The causality behind this choice is twofold:

-

High Stereocontrol: Chiral organocatalysts, such as isothioureas, create a chiral environment around the reacting molecules, directing the formation of one enantiomer over the other with high fidelity.[5]

-

Efficiency: This method often proceeds as a domino or cascade reaction, where multiple bonds are formed in a single operation without isolating intermediates, improving overall yield and atom economy.[6]

The general pathway involves the reaction of an activated ester with an in situ generated azadiene intermediate, catalyzed by a chiral Lewis base.

Caption: Generalized workflow for asymmetric synthesis.

Detailed Experimental Protocol: Asymmetric Synthesis

This protocol is a representative example based on organocatalytic principles.[5]

Objective: To synthesize enantioenriched dihydroquinolinone, a direct precursor to the target acid.

Materials:

-

4-Nitrophenyl 2-arylacetate (1.0 equiv)

-

N-Boc-protected 2-aminobenzyl chloride (1.2 equiv)

-

Chiral Isothiourea Catalyst (e.g., (S)-TM·HCl) (10 mol%)

-

Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Reactor Setup: To a flame-dried, argon-purged round-bottom flask, add the chiral isothiourea catalyst and cesium carbonate.

-

Causality: An inert atmosphere is crucial to prevent moisture from quenching the reactive intermediates. Cesium carbonate acts as the base to generate the azadiene.

-

-

Addition of Reagents: Dissolve the activated ester and N-Boc protected benzyl chloride in anhydrous DCM and add them to the flask via syringe.

-

Initiation: Add DIPEA to the stirring suspension at room temperature. DIPEA serves as a milder base to generate the key C1-ammonium enolate from the catalyst and ester without prematurely degrading the reagents.[5]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

-

Self-Validation: The disappearance of starting materials and the appearance of a new product spot confirms the reaction is proceeding. Over-extending the reaction time may lead to racemization.[5]

-

-

Workup and Purification:

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched N-Boc protected dihydroquinolinone.

-

-

Conversion to Final Product: The resulting dihydroquinolinone can be converted to this compound through standard, well-documented chemical transformations including reduction of the ketone and lactam, followed by deprotection of the Boc group and hydrolysis of the ester if present.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of the final compound.

Structural Elucidation

Standard spectroscopic methods are used to confirm the chemical structure.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons (δ 6.5-7.5 ppm), the chiral proton at C2, diastereotopic protons at C3, and protons at C4. The NH proton signal will also be present.[7][8] |

| ¹³C NMR | Resonances for the carboxyl carbon (~170-180 ppm), aromatic carbons (~115-150 ppm), and aliphatic carbons of the piperidine ring (~25-60 ppm).[9] |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight (177.20).[7] |

| FTIR Spectroscopy | Characteristic stretches for O-H (broad, ~2500-3300 cm⁻¹), N-H (~3300-3500 cm⁻¹), C=O (~1700-1725 cm⁻¹), and aromatic C-H/C=C bonds. |

Chiral Purity Assessment

Determining the enantiomeric excess (e.e.) is the most critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to elute at different times (retention times), allowing for their separation and quantification.[10]

Caption: Workflow for chiral HPLC analysis.

Detailed Protocol: Chiral HPLC for e.e. Determination

This protocol is a generalized method adaptable for many chiral acids.[11]

Objective: To determine the enantiomeric purity of the synthesized compound.

Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral Column: Chiralcel OD-H or ChiralPAK IG-3 (or equivalent)

-

Mobile Phase: A mixture of hexane/isopropanol/trifluoroacetic acid (TFA). A typical starting ratio is 90:10:0.1.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 280 nm (based on the aromatic chromophore)

-

Column Temperature: 25 °C

Procedure:

-

System Equilibration: Purge and equilibrate the HPLC system and chiral column with the mobile phase until a stable baseline is achieved.

-

Causality: A stable baseline is essential for accurate peak integration and quantification.

-

-

Sample Preparation: Prepare a standard solution of the racemic compound (~1 mg/mL) to establish the retention times for both enantiomers. Prepare a solution of the synthesized sample at the same concentration.

-

Analysis:

-

Inject the racemic standard to identify the two peaks corresponding to the (R) and (S) enantiomers.

-

Inject the synthesized sample.

-

-

Data Processing:

-

Integrate the area under each enantiomer peak in the chromatogram.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

-

Self-Validation: The method is validated if the racemic standard shows a peak area ratio of approximately 50:50 and the synthesized sample shows one major peak and, ideally, a negligible peak for the undesired enantiomer.

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a synthetic intermediate but a strategic component in the design of novel therapeutics.

-

NMDA Receptor Antagonists: The compound's rigid structure mimics the conformation of amino acids like glutamate and glycine, allowing it to bind to their receptors. Derivatives of 2-carboxytetrahydroquinoline are potent and selective antagonists at the glycine binding site of the NMDA receptor.[2] This activity is crucial for developing drugs to treat conditions involving excitotoxicity, such as stroke, epilepsy, and neurodegenerative diseases.[12]

-

Constrained Scaffolds in Peptidomimetics: Incorporating this molecule into peptides creates a defined conformational bend. This is a key strategy in peptidomimetic design to increase receptor affinity, improve selectivity, and enhance resistance to enzymatic degradation compared to flexible, linear peptides.

-

Chiral Building Block: It serves as a starting material for more complex chiral molecules, where the stereocenter at C2 is preserved throughout subsequent synthetic steps, ensuring the stereochemical purity of the final drug candidate.

Caption: Role of the core scaffold in drug development.

Safety, Handling, and Storage

Proper handling procedures are essential to ensure laboratory safety. While specific data for the (R)-enantiomer is limited, data for related compounds provides guidance.

-

Hazard Identification: Based on analogous structures like 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, the compound should be treated as potentially harmful if swallowed and a cause of skin and serious eye irritation.[13][14]

-

GHS Hazard Statements (Anticipated): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13]

-

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[14] An inert atmosphere is recommended for long-term storage to prevent degradation.

Conclusion

This compound is a high-value chiral building block with significant strategic importance for researchers, medicinal chemists, and drug development professionals. Its constrained conformational properties and role as a key pharmacophore, particularly in the modulation of the NMDA receptor, underscore its utility. The successful application of this compound is contingent upon robust asymmetric synthesis to ensure stereochemical purity and rigorous analytical characterization to validate its quality. This guide provides the foundational knowledge and practical methodologies required to leverage the full potential of this versatile molecule in advancing the frontiers of chemical and pharmaceutical science.

References

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. (2026). ACS Publications. Retrieved from [Link]

-

Zhuravleva, Y. A., et al. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry. Retrieved from [Link]

-

Katrincsak, A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Retrieved from [Link]

-

Leeson, P. D., et al. (1992). 2-Carboxytetrahydroquinolines. Conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Kulkarni, V. M., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Alezra, V., et al. (2001). Asymmetric synthesis of quaternary tetrahydroisoquinoline-3-carboxylic acid derivatives. Tetrahedron Letters. Retrieved from [Link]

-

Puka, L., & Kurkowska, E. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences. Retrieved from [Link]

-

Dehghan, G., & Moghaddam, A. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Retrieved from [Link]

-

Císařová, I., et al. (2006). Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Heterocycles. Retrieved from [Link]

-

Ornstein, P. L., et al. (1996). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes: novel and highly potent antagonists for NMDA receptor glycine site. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Poláčková, V., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

-

Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Carboxytetrahydroquinolines. Conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR [m.chemicalbook.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. rjptonline.org [rjptonline.org]

- 12. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 67123-97-1|1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid: A Chiral Scaffold for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Chiral Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with high efficacy and specificity is paramount. Chiral heterocyclic compounds represent a cornerstone of this endeavor, providing the rigid three-dimensional frameworks necessary for precise molecular recognition at biological targets. Among these, the 1,2,3,4-tetrahydroquinoline scaffold has emerged as a "privileged structure" due to its prevalence in a wide array of natural products and synthetic pharmaceuticals.[1][2] This guide focuses on a specific and valuable derivative: (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid . The introduction of a carboxylic acid function at the C2 position, combined with a defined (R)-stereochemistry, creates a versatile chiral building block with significant potential for the synthesis of complex and stereochemically pure drug candidates. This document, intended for the practicing chemist in the pharmaceutical and life sciences, provides a comprehensive overview of its nomenclature, properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Nomenclature and Structural Elucidation

IUPAC Nomenclature

The unambiguous naming of complex organic molecules is fundamental to scientific communication. According to the guidelines set forth by the International Union of Pure and Applied Chemistry (IUPAC), the correct name for the topic compound is (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid .[3][4]

Let's dissect this name to understand its components:

-

Quinoline : This is the parent heterocyclic system, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring.

-

1,2,3,4-Tetrahydro- : This prefix indicates that the pyridine ring of the quinoline system is fully saturated, with the addition of four hydrogen atoms at positions 1, 2, 3, and 4.

-

-2-carboxylic acid : This suffix denotes the presence of a carboxyl group (-COOH) as the principal functional group, located at position 2 of the tetrahydroquinoline ring system.

-

(2R)- : This stereochemical descriptor, based on the Cahn-Ingold-Prelog (CIP) priority rules, specifies the absolute configuration at the chiral center, which is the carbon atom at position 2.

A note on numbering: In fused heterocyclic systems like quinoline, the numbering of the atoms follows a specific set of IUPAC rules to ensure consistency.[4]

Molecular Structure and Chirality

The core of (R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a bicyclic system where a saturated nitrogen-containing six-membered ring is fused to a benzene ring. The stereocenter at the C2 position, bearing the carboxylic acid group, is what confers chirality to the molecule. This specific three-dimensional arrangement is crucial for its utility as a chiral building block, as the spatial orientation of the carboxylic acid and the bicyclic scaffold will dictate its interactions in subsequent chemical transformations and with biological targets.

Figure 1: 2D representation of (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid.

Physicochemical and Spectroscopic Properties

Precise characterization of a molecule's physical and spectroscopic properties is a prerequisite for its use in research and development. While comprehensive data for the individual (R)-enantiomer is not widely compiled in commercial catalogs, data for the racemic mixture and related compounds provide a solid baseline.

Physicochemical Data (Predicted and from Related Compounds)

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [5] |

| Molecular Weight | 177.20 g/mol | [5] |

| CAS Number | 46185-24-4 (for racemic) | ChemScene |

| Appearance | Expected to be a solid at room temperature. | General Knowledge |

| Melting Point | Not readily available for the (R)-enantiomer. | N/A |

| Solubility | Likely soluble in polar organic solvents and aqueous base. | General Knowledge |

| Optical Rotation | The related (S)-enantiomer is reported as levorotatory ((-)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid). Therefore, the (R)-enantiomer is expected to be dextrorotatory (+). The specific rotation value is not widely reported and should be determined experimentally. | [6] |

Spectroscopic Data

Spectroscopic analysis provides a fingerprint of the molecular structure. The following are expected spectral characteristics based on the structure and data from related compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the range of 6.5-7.5 ppm), the proton on the chiral center (C2-H), the methylene protons at C3 and C4, and the amine proton (N-H). The coupling patterns of the aliphatic protons would provide information about their stereochemical relationships.[7][8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display ten distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >170 ppm). The aromatic carbons will appear in the 110-150 ppm range, while the aliphatic carbons will be found in the upfield region.[9]

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 177. Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (as COOH, 45 Da) or CO₂ (44 Da).[7][10][11][12]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a key challenge. The primary strategies involve either asymmetric synthesis to directly form the desired enantiomer or the resolution of a racemic mixture.

Asymmetric Synthesis Approaches

Direct asymmetric synthesis offers an elegant and efficient route to the target molecule. Several modern synthetic methodologies can be adapted for this purpose.

-

Catalytic Asymmetric Reduction: A prominent strategy involves the asymmetric reduction of a suitable precursor, such as quinoline-2-carboxylic acid or a related derivative. This can be achieved using chiral catalysts, often based on transition metals like iridium or rhodium, complexed with chiral phosphine ligands. The choice of catalyst and reaction conditions is critical to achieving high enantioselectivity.

Figure 2: Generalized workflow for the asymmetric synthesis of the target molecule.

-

Chiral Auxiliary-Mediated Synthesis: Another approach involves the use of a chiral auxiliary that directs the stereochemical outcome of a key bond-forming reaction. The auxiliary is later cleaved to yield the desired enantiomerically pure product.

Chiral Resolution of Racemic 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid

When an asymmetric synthesis is not feasible or optimized, the resolution of a racemic mixture is a reliable alternative.

3.2.1. Diastereomeric Salt Formation

This classical method involves reacting the racemic carboxylic acid with a chiral base (a resolving agent), such as a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine, brucine, or quinine). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most importantly, different solubilities.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation (Illustrative)

-

Salt Formation: Dissolve the racemic 1,2,3,4-tetrahydroquinoline-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of a chiral amine resolving agent.

-

Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility. The choice of solvent is critical and often requires empirical optimization.

-

Isolation and Purification: Collect the crystals by filtration. The diastereomeric purity can be enhanced by recrystallization.

-

Liberation of the Free Acid: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched free acid. The chiral amine can be recovered from the aqueous layer by basification and extraction.

-

Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the final product must be determined, typically by chiral High-Performance Liquid Chromatography (HPLC).

3.2.2. Chiral Chromatography

Direct separation of enantiomers can be achieved using chiral HPLC. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For acidic compounds like the target molecule, ion-exchange or polar-mode chiral columns are often effective.

Applications in Drug Discovery and Development

The 1,2,3,4-tetrahydroquinoline scaffold is a key component in numerous biologically active compounds, including anti-cancer, anti-diabetic, anti-malarial, and anti-HIV agents.[2] (R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid serves as a valuable chiral building block to introduce this important pharmacophore in a stereochemically defined manner.

-

Constrained Amino Acid Mimic: The rigid structure of this molecule makes it an excellent mimic of certain amino acid conformations. Incorporating it into peptide sequences can enforce specific secondary structures, such as turns or helices, which can enhance binding affinity to protein targets and improve metabolic stability.

-

Scaffold for Combinatorial Chemistry: The carboxylic acid and the secondary amine functionalities provide two convenient handles for chemical modification, making it an ideal scaffold for the generation of compound libraries for high-throughput screening.

-

Synthesis of Bioactive Molecules: The tetrahydroquinoline nucleus is present in several drugs and clinical candidates.[1] While specific examples detailing the direct use of the (R)-2-carboxylic acid enantiomer are not abundant in readily available literature, its potential as a precursor to such molecules is clear. For instance, it can be a key intermediate in the synthesis of compounds targeting enzymes or receptors where a specific stereochemistry is required for activity. The related tetrahydroisoquinoline-3-carboxylic acid is a known building block for several important drugs, highlighting the therapeutic potential of this class of compounds.[13][14][15]

Conclusion and Future Perspectives

(R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a chiral building block of significant strategic value for medicinal chemists. Its rigid, three-dimensional structure and bifunctional nature make it an attractive starting material for the synthesis of complex, stereochemically pure molecules with the potential for a wide range of biological activities. While the specific properties and synthetic protocols for this particular enantiomer require further detailed investigation and publication in accessible literature, the foundational knowledge of related compounds and synthetic methodologies provides a clear path for its utilization. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral scaffolds like (R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid in the drug discovery and development pipeline is set to increase.

References

-

Berdini, V., et al. (2021). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Request PDF. Available at: [Link]

-

Zhuravleva, Y. A., et al. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 45(4), 609–612. Available at: [Link]

-

Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC, 2010(1), 2074-2104. Available at: [Link]

-

Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem. Retrieved from [Link]

- Sumitomo Chemical Company, Limited. (2001). Process for production of optically active 4-hydroxy-1,2,3,4-tetrahydroquinolines. JP2001149089A.

- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

- Grygorenko, O. O., et al. (2006). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules, 11(11), 896-911.

- Singh, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13246-13269.

-

IUPAC. (1998). Nomenclature of Fused and Bridged Fused Ring Systems. Pure and Applied Chemistry, 70(1), 143-216. Available at: [Link]

- HETEROCYCLES. (2006). derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. HETEROCYCLES, 68(1).

- Zhou, J., et al. (2019). Discovery and Development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives as Bcl-2/Mcl-1 Inhibitors. Molecules, 24(18), 3376.

-

Berdini, V., et al. (2021). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Request PDF. Available at: [Link]

-

Zhuravleva, Y. A., et al. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. ResearchGate. Available at: [Link]

-

Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. Available at: [Link]

- International Journal of Pharmaceutical Sciences and Research. (2018). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 9(10), 4065-4075.

-

ACD/Labs. (n.d.). Rule B-3. Fused Heterocyclic Systems. ACD/Labs. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]

- Journal of the Chemical Society, Perkin Transactions 1. (1972). Synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. Part 1. Absolute configurations of 1,2,3,4-tetrahydroquinoline-2-carboxylic acids and 2-substituted 1,2,3,4-tetrahydroquinolines. Journal of the Chemical Society, Perkin Transactions 1, 2357-2362.

-

PubMed. (2019). Discovery and Development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives as Bcl-2/Mcl-1 Inhibitors. PubMed. Retrieved from [Link]

-

ResearchGate. (2021). Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis. ResearchGate. Available at: [Link]

-

YouTube. (2018). nomenclature of heterocycles fused rings. YouTube. Retrieved from [Link]

- Chemical Papers. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 45(4), 521-527.

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Retrieved from [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. publications.iupac.org [publications.iupac.org]

- 4. acdlabs.com [acdlabs.com]

- 5. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. Part 1. Absolute configurations of 1,2,3,4-tetrahydroquinoline-2-carboxylic acids and 2-substituted 1,2,3,4-tetrahydroquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR [m.chemicalbook.com]

- 9. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempap.org [chempap.org]

- 11. youtube.com [youtube.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chiral Landscape of Tetrahydroquinoline-2-Carboxylic Acid: A Technical Guide for Researchers

An In-depth Guide to the Synthesis, Characterization, and Chiral Separation of a Key Medicinal Chemistry Scaffold

The 1,2,3,4-tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its rigid, partially saturated structure serves as a valuable design element in drug discovery, offering a three-dimensional architecture that can effectively orient functional groups for optimal target engagement. Within this class, 1,2,3,4-tetrahydroquinoline-2-carboxylic acid stands out as a constrained cyclic amino acid analogue, a crucial building block for creating novel peptides, protease inhibitors, and other therapeutics.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, with a particular focus on accessing the enantiomerically pure (R)-form. While a dedicated CAS number for the (R)-enantiomer is not consistently cited across major chemical databases, this document will focus on the racemic compound (CAS Number: 46185-24-4 ) and detail the critical methods for its synthesis and subsequent chiral resolution.

Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical entity is a thorough understanding of its physical and analytical characteristics. The data presented here pertains to the racemic mixture of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

Table 1: Physicochemical Properties

| Property | Value | Source/CAS |

| CAS Number | 46185-24-4 | ChemScene[1] |

| Molecular Formula | C₁₀H₁₁NO₂ | ChemScene[1] |

| Molecular Weight | 177.20 g/mol | ChemScene[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Purity | ≥97% (Commercially available) | ChemScene[1] |

Spectroscopic Characterization:

The structural integrity of the synthesized racemic compound is confirmed through standard spectroscopic techniques. While specific spectra for the pure (R)-enantiomer are not widely published, the data for the racemate provides the necessary benchmarks for characterization.

-

¹H NMR Spectroscopy: Proton NMR provides information on the hydrogen environment in the molecule. For a related compound, 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, the presence of large coupling constants for the axial proton at the 3-position was indicative of the stereochemistry[3].

-

¹³C NMR Spectroscopy: Carbon NMR is used to identify all unique carbon atoms within the molecule.

-

Mass Spectrometry: This technique confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H bond of the tetrahydroquinoline ring.

Synthesis of Racemic 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid

The most direct and common laboratory synthesis of the racemic compound involves the reduction of the aromatic pyridine ring of its precursor, quinoline-2-carboxylic acid. This transformation is a cornerstone of heterocyclic chemistry.

Causality in Synthetic Strategy:

The choice of a reduction method is critical. Catalytic hydrogenation is a powerful and clean method for reducing aromatic heterocycles. The selection of the catalyst, solvent, and reaction conditions (pressure and temperature) determines the efficiency and selectivity of the reduction. Platinum-based catalysts are often effective for the hydrogenation of quinoline systems[3]. The reaction proceeds by the addition of hydrogen atoms across the double bonds of the pyridine portion of the quinoline ring system, which is more susceptible to reduction than the benzene ring under controlled conditions.

Enantioselective Synthesis

Modern organic synthesis increasingly focuses on methods that create chiral centers with high enantioselectivity, avoiding the need for downstream resolution. For tetrahydroquinolines, several powerful approaches have been developed.

Causality in Enantioselective Reduction: The key is to use a chiral catalyst that creates a diastereomeric transition state with the substrate, favoring the formation of one enantiomer over the other. Biomimetic asymmetric reduction, for instance, uses a chiral NAD(P)H model in the presence of a catalyst to deliver a hydride to one face of the quinoline ring preferentially.[4][5] This approach has successfully provided chiral 2-functionalized tetrahydroquinolines with up to 99% enantiomeric excess (ee).[4] Other methods include using chiral phosphoric acids or transition metal complexes with chiral ligands to catalyze the hydrogenation.[6]

Chiral Resolution of the Racemate

Chiral resolution remains a robust and widely used method for obtaining enantiopure compounds. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative technique for this purpose.

Causality in Chiral HPLC: The principle of chiral HPLC lies in the differential interaction between the two enantiomers and the chiral environment of the stationary phase. The CSP forms transient, diastereomeric complexes with each enantiomer. The difference in the stability of these complexes leads to different retention times, allowing for their separation.[7] The choice of CSP and mobile phase is critical for achieving baseline separation. For acidic compounds like the target molecule, ion-exchange-type CSPs are often effective.

Detailed Experimental Protocol: Chiral HPLC Resolution

This protocol is a representative example and requires optimization for specific equipment and columns.

-

Column Selection: Employ a chiral stationary phase column known for resolving acidic compounds, such as a Daicel CHIRALPAK® QN-AX or similar.

-

Mobile Phase Preparation: Prepare a mobile phase typically consisting of an alcohol (e.g., methanol) with acidic and basic additives to control ionization and interaction with the stationary phase.

-

Sample Preparation: Dissolve the racemic 1,2,3,4-tetrahydroquinoline-2-carboxylic acid in the mobile phase to an appropriate concentration.

-

Chromatography:

-

Equilibrate the column with the mobile phase at a constant flow rate and temperature.

-

Inject the sample onto the column.

-

Monitor the elution profile using a UV detector at a wavelength where the compound absorbs.

-

-

Fraction Collection: Collect the separated enantiomers as they elute from the column.

-

Analysis and Recovery: Analyze the purity of the collected fractions using the same analytical method. Combine the pure fractions of the desired (R)-enantiomer and remove the solvent to obtain the enantiomerically enriched product.

The Importance of Chirality: Applications in Drug Discovery

The tetrahydroquinoline scaffold is a key component in a wide range of biologically active molecules, including agents with anti-cancer, anti-parasitic, anti-inflammatory, and anti-HIV activities.[2] The specific three-dimensional arrangement of substituents on the chiral centers of the tetrahydroquinoline ring is often crucial for biological activity.[8]

For example, chiral tetrahydroquinoline derivatives have been investigated as ligands for various receptors in the central nervous system.[2] The precise stereochemistry dictates the binding affinity and selectivity for these protein targets. An (R)-enantiomer might bind with high affinity to a receptor's active site, eliciting a therapeutic response, while the (S)-enantiomer may not fit correctly and will be inactive. This lock-and-key principle underscores the critical need for enantiomerically pure compounds in drug development to maximize efficacy and minimize off-target effects. The constrained amino acid structure of (R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid makes it a particularly valuable building block for designing peptidomimetics and other conformationally restricted molecules aimed at specific biological targets.

Conclusion

While the direct identification of a CAS number for (R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is challenging, this should not deter researchers from utilizing this valuable chiral building block. The synthesis of the racemic compound is straightforward via the reduction of quinoline-2-carboxylic acid. More importantly, robust methods for both enantioselective synthesis and chiral resolution are available, providing clear pathways to the desired enantiomerically pure (R)-isomer. A thorough understanding of these synthetic and separation strategies empowers medicinal chemists to fully exploit the potential of this important scaffold in the design and development of next-generation therapeutics.

References

-

Zhuravleva, Y. A., Zimichev, A. V., Zemtsova, M. N., & Klimochkin, Y. N. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 45(4), 609–612. [Link]

-

Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 713-744. [Link]

-

Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. [Link]

-

1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Singh, G., Kumar, D., & Kumar, S. (2026). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. The Journal of Organic Chemistry. [Link]

-

Zhao, Z.-B., Wang, J., Zhu, Z.-H., Chen, M.-W., & Zhou, Y.-G. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters, 23(23), 9112–9117. [Link]

-

Iacobucci, C., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5629. [Link]

-

Katarzyna, M., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16539-16590. [Link]

-

Jansa, P., Wsól, V., Bertolasi, V., & Macháček, V. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules, 12(5), 1063-1077. [Link]

-

Zhao, Z.-B., Wang, J., Zhu, Z.-H., Chen, M.-W., & Zhou, Y.-G. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. American Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

-

Zhuravleva, Y. A., Zimichev, A. V., Zemtsova, M. N., & Klimochkin, Y. N. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. ResearchGate. [Link]

-

Jansa, P., Wsól, V., & Macháček, V. (2006). derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. HETEROCYCLES, 68(1), 59-69. [Link]

-

Jia, Z.-X., Luo, Y.-C., & Xu, P.-F. (2011). Highly enantioselective synthesis of polysubstituted tetrahydroquinolines via organocatalytic Michael/Aza-Henry tandem reactions. Organic letters, 13(5), 832–835. [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

-

Zappia, G., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry. [Link]

-

Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [Link]

-

ResearchGate. (2025). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. [Link]

-

Czerwonka, A., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6031. [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. [Link]

-

Taylor, L. L., Goldberg, F. W., & Hii, K. K. M. (2012). Asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines by an enantioselective aza-Michael reaction. Organic & biomolecular chemistry, 10(22), 4424–4432. [Link]

-

ResearchGate. (2025). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. [Link]

-

ChemRxiv. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. [Link]

-

Li, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. ajrconline.org [ajrconline.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Tetrahydroquinoline Derivatives: A Technical Guide to Their Synthesis and Biological Activity